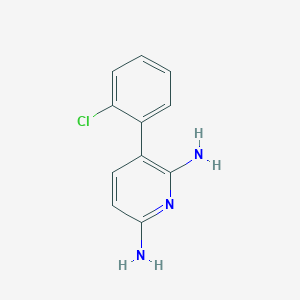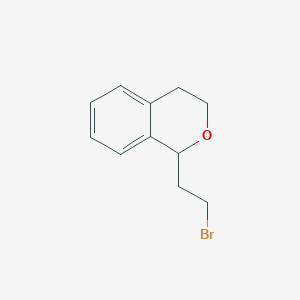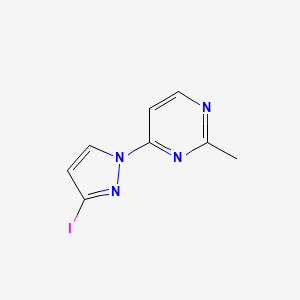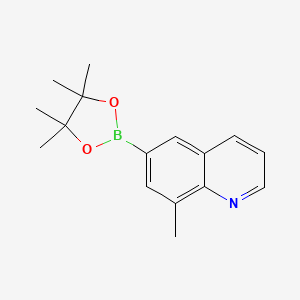
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of nicotinic acid and contains a hydroxyazetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediatesThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
化学反応の分析
Types of Reactions
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidine derivatives.
科学的研究の応用
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
作用機序
The mechanism of action of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate involves its interaction with specific molecular targets in biological systems. The hydroxyazetidine moiety can interact with enzymes and receptors, potentially modulating their activity. The nicotinate part of the molecule may also contribute to its biological effects by influencing metabolic pathways related to nicotinic acid.
類似化合物との比較
Similar Compounds
- Methyl nicotinate
- Methyl 2-(3-hydroxyazetidin-1-yl)-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is unique due to the presence of both the hydroxyazetidine and nicotinate moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
methyl 5-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-8(4-11-3-7)12-5-9(13)6-12/h2-4,9,13H,5-6H2,1H3 |
InChIキー |
LGMCQQDXYDGWAF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CN=C1)N2CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)





![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)


![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)

![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)


